(Phenylindolyl)maleimide deriv. 64

Description

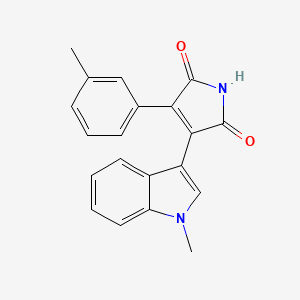

(Phenylindolyl)maleimide derivative 64 is a synthetic compound belonging to the arylindolylmaleimide class, characterized by a maleimide core conjugated with an indole ring and a phenyl group. Arylindolylmaleimides are known for their biological activities, including enzyme inhibition (e.g., GSK3β) and antiproliferative effects . Derivatives like PDA-66 and SB-216763 share core structural motifs with derivative 64, differing primarily in substitution patterns (e.g., halogenation, methylation) that influence potency and binding mechanisms . Maleimides, in general, exhibit versatility in applications ranging from drug development to bioconjugation due to their electrophilic reactivity and capacity for covalent or reversible interactions .

Properties

Molecular Formula |

C20H16N2O2 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

3-(1-methylindol-3-yl)-4-(3-methylphenyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C20H16N2O2/c1-12-6-5-7-13(10-12)17-18(20(24)21-19(17)23)15-11-22(2)16-9-4-3-8-14(15)16/h3-11H,1-2H3,(H,21,23,24) |

InChI Key |

LHGRZBUIYQSMLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C(=O)NC2=O)C3=CN(C4=CC=CC=C43)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: PDA-66 and SB-216763

PDA-66, an arylindolylmaleimide, shares a bicyclic indole-maleimide scaffold with derivative 64 but features a 2-methylindole unit and a methylated maleimide group. In contrast, SB-216763, another analogue, has a 2,4-dichloro substitution on the aryl ring. These structural differences correlate with functional outcomes:

- PDA-66 demonstrates pronounced antiproliferative activity in acute lymphoblastoma cells, likely due to enhanced membrane permeability from its unprotected 2-methylindole group .

- SB-216763 inhibits GSK3β with an IC50 of 34.3 nM via ATP-competitive binding but lacks the broad-spectrum antiproliferative effects seen in PDA-66 .

*Structural and functional properties inferred from analogues.

Reversible vs. Irreversible Enzyme Inhibitors

Maleimide derivatives exhibit divergent binding modes depending on substituents:

- Maleimide 13 (reversible inhibitor): Binds reversibly to human GSK3β (hGSK3β) but fails to inhibit Leishmania donovani GSK3 (LdGSK-3) due to steric hindrance from a Glu101 residue (vs. Asp133 in humans) .

- Maleimide 14 (irreversible inhibitor): Contains a halomethylketone tail enabling covalent bond formation with hGSK3β, enhancing inhibitory persistence .

Derivative 64 may adopt similar mechanisms depending on its substitution pattern, though its phenylindolyl group could modulate ATP-binding cavity interactions.

Antimicrobial Activity

Maleimides like 3,4-bis(arylthio)maleimides show broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). However, their potency is often lower than reference drugs like amphotericin B .

Crosslinking and Material Science

In polymer chemistry, maleimides participate in Diels-Alder reactions for creating thermally re-mendable materials. For instance, furan/maleimide systems form dynamic covalent networks with tunable mechanical properties . Derivative 64’s aromatic groups might enhance thermal stability or crosslinking density in such applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.